Allyl 3-(acetoxy)but-2-enoate
Description
Contextualization within the Field of Enol Esters
Enol esters are a class of organic compounds characterized by an ester functional group attached to an enol. They are recognized as highly useful intermediates in organic synthesis. chemistryviews.org Their value lies in their ability to participate in a wide array of chemical reactions, including polymerizations, hydrogenations, and cross-coupling reactions. acs.org
The synthesis of enol esters has evolved significantly over time. A prominent and atom-economical method involves the addition of carboxylic acids to alkynes, a reaction catalyzed by transition metals. chemistryviews.orgacs.org Historically, this transformation utilized catalysts such as mercury salts, which were effective but are now largely avoided due to their high toxicity. acs.org Subsequent research led to the use of various precious and expensive transition metals, including ruthenium, palladium, rhodium, iridium, and gold. acs.org A significant advancement in the field has been the development of catalyst systems based on more abundant and less expensive first-row transition metals, such as cobalt. chemistryviews.orgacs.orgorganic-chemistry.org These newer methods offer high yields and stereoselectivity under mild conditions, representing a move towards more sustainable chemical synthesis. chemistryviews.org Furthermore, enol esters are key substrates in asymmetric synthesis, for instance, in enantioselective epoxidation reactions to produce chiral building blocks. organic-chemistry.org
Structural Features and Chemical Classifications of Allyl 3-(acetoxy)but-2-enoate
This compound is an organic molecule belonging to the class of esters. ontosight.ai Its chemical structure is defined by several key functional groups which dictate its reactivity. ontosight.ai The molecule consists of an allyl group (CH₂=CHCH₂–) bonded to a 3-(acetoxy)but-2-enoate core. ontosight.ai
The primary functional groups include:
An Allyl Group: This group contains a carbon-carbon double bond, which is reactive in various additions and cross-coupling reactions. ontosight.ai
An Enol Ester System: The core of the molecule is an enol ester, specifically an acetoxy group attached to a but-2-enoate backbone. The enoate portion features a carbon-carbon double bond in conjugation with the ester's carbonyl group. This α,β-unsaturated ester moiety is susceptible to reactions such as hydrogenation and Diels-Alder reactions. ontosight.ai
An Acetoxy Group: This ester group (CH₃COO–) can undergo hydrolysis or react with various nucleophiles. ontosight.ai
The compound is classified as an unsaturated ester. An isomer, Allyl 3-(acetoxy)but-3-enoate, can sometimes be formed as a byproduct during its synthesis. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂O₄ | alfa-chemistry.comuni.lu |
| Molecular Weight | 184.19 g/mol | alfa-chemistry.com |
| Boiling Point | 237.7±23.0 °C at 760 mmHg | chemsrc.com |
| Density | 1.1±0.1 g/cm³ | chemsrc.com |
| InChIKey | PGVZCPVTJJYDTC-SREVYHEPSA-N | uni.lu |
| Canonical SMILES | C/C(=C/C(=O)OCC=C)/OC(=O)C | uni.lu |
Historical Perspectives and Evolution of Research on Related Unsaturated Esters
The study of unsaturated esters is deeply rooted in the history of organic chemistry. A foundational related area is the acetoacetic ester synthesis, which utilizes ethyl acetoacetate (B1235776), a compound that famously exhibits keto-enol tautomerism. shivajicollege.ac.inbritannica.com This phenomenon, where the molecule exists as an equilibrium mixture of a keto form and an enol form, was a subject of intense investigation in the 1860s. shivajicollege.ac.in Ethyl acetoacetate and other β-keto esters are crucial synthons in organic chemistry, serving as precursors for the synthesis of ketones and carboxylic acids. britannica.com The transesterification of β-keto esters is a key transformation, with research focusing on developing more environmentally benign catalysts, such as boric acid and various Lewis acids. rsc.org
The synthesis of α,β-unsaturated esters, a class to which this compound belongs, has been a long-standing objective in synthetic chemistry, with seminal reports dating back to at least 1946. acs.org Classical methods for their preparation include the Wittig-Horner, Wadsworth-Emmons, and Peterson reactions, which form carbon-carbon double bonds from carbonyl compounds. acs.org
More broadly, research into unsaturated esters has expanded to include other related structures like α,β-unsaturated thioesters and β,γ-unsaturated α-ketoesters. sapub.orgnih.gov α,β-Unsaturated thioesters are noted for their high reactivity as Michael acceptors. sapub.org β,γ-Unsaturated α-ketoesters have emerged as versatile synthons in modern asymmetric catalysis, owing to the unique reactivity of their 1,2-dicarbonyl system which allows for precise stereocontrol in the synthesis of chiral molecules. nih.gov This continuous evolution in the synthesis and application of unsaturated esters highlights their enduring importance in the field of organic synthesis.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Allyl 3-(acetoxy)but-3-enoate |
| Boric acid |
| Cobalt |
| Ethyl acetoacetate |
| Gold |
| Iridium |
| Mercury |
| Palladium |
| Rhodium |
Structure
2D Structure
3D Structure
Properties
CAS No. |
85455-70-5 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
prop-2-enyl (Z)-3-acetyloxybut-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-4-5-12-9(11)6-7(2)13-8(3)10/h4,6H,1,5H2,2-3H3/b7-6- |
InChI Key |
PGVZCPVTJJYDTC-SREVYHEPSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OCC=C)/OC(=O)C |
Canonical SMILES |
CC(=CC(=O)OCC=C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Allyl 3 Acetoxy but 2 Enoate
Esterification Reactions as a Primary Synthetic Route
Esterification represents a fundamental and widely employed method for the synthesis of esters. nih.gov This approach involves the reaction of a carboxylic acid with an alcohol to form an ester and water.
Reaction of Allyl Alcohol with Acetic Anhydride (B1165640) or Acetic Acid Derivatives
A primary method for synthesizing allyl 3-(acetoxy)but-2-enoate is through the esterification of 3-(acetoxy)but-2-enoic acid with allyl alcohol. ontosight.ai This reaction directly combines the two requisite fragments of the target molecule. While direct use of acetic acid is common in esterification, derivatives such as acetic anhydride can also be employed, often leading to higher yields by avoiding the production of water as a byproduct. In some cases, isomeric byproducts like allyl 3-(acetoxy)but-3-enoate can form during the esterification process due to alternative reaction pathways. smolecule.com
Role of Acid Catalysis in Esterification Processes
Acid catalysts are frequently utilized to increase the rate of esterification reactions. ontosight.ai Strong acids such as sulfuric acid are often employed. ontosight.ai The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. To drive the reaction equilibrium towards the product side, a drying agent is often used to remove the water formed during the reaction. ontosight.ai
Olefin Metathesis Approaches
Olefin metathesis has emerged as a powerful tool in synthetic organic chemistry, allowing for the rearrangement of alkenes. organic-chemistry.org This method can be applied to the synthesis of complex esters and offers an alternative to traditional esterification. nih.gov
Application of Cross-Metathesis with Oleochemical Compounds
Cross-metathesis involves the reaction between two different olefins to produce new olefinic compounds. organic-chemistry.org In the context of synthesizing compounds similar to this compound, the cross-metathesis of oleochemicals like methyl 10-undecenoate and methyl oleate (B1233923) with allyl acetate (B1210297) has been investigated. researchgate.net This approach is valuable for creating α,ω-difunctional substrates, which are useful as intermediates in polymer synthesis. researchgate.net
Investigations into Ruthenium-Based Catalysts for Olefin Metathesis
Ruthenium-based catalysts, particularly Grubbs catalysts, are widely used in olefin metathesis due to their tolerance of various functional groups and stability. organic-chemistry.org Studies on the cross-metathesis of allyl acetate derivatives with oleochemicals have utilized commercially available homogeneous ruthenium catalysts. researchgate.net The choice of catalyst can significantly influence the conversion rates and selectivity of the desired products. researchgate.net Second-generation Grubbs catalysts have shown even greater stability and activity. organic-chemistry.org
Optimization of Reaction Conditions for Metathesis Pathways
Optimizing reaction conditions is crucial for achieving high yields and selectivity in olefin metathesis. Detailed optimization studies for the cross-metathesis of allyl acetate with oleochemicals have led to high conversion rates under mild conditions with low catalyst concentrations. researchgate.net Factors such as the choice of solvent, reaction temperature, and catalyst loading are critical parameters that are adjusted to maximize the yield of the desired cross-metathesis products. researchgate.net For instance, in a related reaction, high conversion of methyl oleate was achieved in toluene (B28343) at 50°C. researchgate.net
Direct Acetylation Strategies
Direct acetylation strategies for the synthesis of this compound primarily involve the formation of the ester from a pre-acetylated carboxylic acid derivative.
Acetylation of Substituted But-2-enoic Acid Derivatives
The synthesis of this compound can be achieved through the direct esterification of 3-(acetoxy)but-2-enoic acid with allyl alcohol. ontosight.ai This reaction is a classic example of Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. ontosight.aichemguide.co.uk The process is an equilibrium, and to drive it towards the product, a dehydrating agent or removal of water is often employed. ontosight.ai
Key features of this synthetic approach include:
Starting Materials : 3-(acetoxy)but-2-enoic acid and allyl alcohol.
Catalyst : Typically a strong acid such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). ontosight.aimasterorganicchemistry.com
Reaction Conditions : The mixture is generally heated to facilitate the reaction. chemguide.co.uk
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product, this compound. masterorganicchemistry.com While this method is straightforward, an alternative approach involves the acylation of an allyl butenoate, though this can sometimes lead to isomeric byproducts. smolecule.com
Transformations from Allenoate Precursors
A significant and versatile approach to butenoate structures, including this compound, involves the transformation of acetoxy allenoates. These precursors, which contain a reactive allene (B1206475) functional group and a good leaving group (acetate), are activated by Lewis bases to participate in a variety of reactions. smolecule.comresearchgate.net
Rearrangement and Annulation Reactions of Acetoxy Allenoates Leading to Butenoate Structures
Acetoxy allenoates, particularly δ-acetoxy and β'-acetoxy allenoates, are valuable synthons for constructing complex cyclic and acyclic molecules. smolecule.comresearchgate.net When treated with a Lewis base, they form a reactive diene-phosphonium or diene-ammonium intermediate. researchgate.net This intermediate is highly electrophilic and can undergo a plethora of cycloaddition and annulation reactions with various nucleophiles to generate multifunctional heterocycles and carbocycles. smolecule.comresearchgate.net
For instance, δ-acetoxy allenoates can react with N-sulfonyl imines in annulation reactions to produce functionalized teraryl scaffolds or α-pyridyl acetates, depending on the choice of Lewis base and reaction conditions. researchgate.net These transformations highlight the diverse reactivity of the allenoate substrate, which can act as a C4 or C5 synthon in different catalytic systems. researchgate.net
Lewis Base-Catalyzed Approaches Utilizing Acetoxy Allenoates
The use of Lewis bases, such as tertiary amines (e.g., DABCO, DMAP) and phosphines (e.g., PPh₃), is central to the reactivity of acetoxy allenoates. researchgate.netresearchgate.net The choice of the Lewis base can dramatically switch the reaction pathway and the resulting product structure. researchgate.net
Upon addition of a Lewis base to the allenoate, a zwitterionic intermediate is generated. ontosight.ai In the case of acetoxy allenoates, the facile elimination of the acetate group leads to a highly electrophilic diene-ammonium or diene-phosphonium intermediate. researchgate.net This intermediate is the key reactive species in subsequent annulation reactions.
Research has demonstrated that catalyst choice dictates the outcome of the reaction between δ-acetoxy allenoates and cyclic N-sulfonyl imines. For example, a DBU/Na₂CO₃ combination can lead to a [3+3] annulation, while a Ph₃P catalyst promotes a [4+2] annulation, yielding different structural motifs. researchgate.net These catalyst-dependent chemo-, regio-, and stereoselective annulations showcase the power of Lewis base catalysis in controlling the reaction of acetoxy allenoates. researchgate.net
Table 1: Lewis Base Dependent Annulations of Acetoxy Allenoates
| Allenoate Type | Reactant | Lewis Base | Annulation Type | Product Type |
|---|---|---|---|---|
| δ-Acetoxy Allenoate | Cyclic N-Sulfonyl Imines | DBU/Na₂CO₃ | [3+3] | α-Pyridyl Acetates |
| δ-Acetoxy Allenoate | Cyclic N-Sulfonyl Imines | Ph₃P | [4+2] | Teraryl Scaffolds |
| β'-Acetoxy Allenoates | N-Sulfonyl Ketimines | TBD | [3+3] | Fused 1,4-Dihydropyridines |
| β'-Acetoxy Allenoates | N-Sulfonyl Ketimines | DMAP | [4+2] | m-Teraryl Scaffolds |
Data sourced from multiple studies on allenoate chemistry. smolecule.comresearchgate.net
Emerging Synthetic Routes and Method Development
The field of organic synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and substrate scope. For the synthesis of allylic esters like this compound, several novel approaches are emerging.
One significant area of development is in catalytic asymmetric synthesis. For example, a general method for catalytic asymmetric allylic esterification has been reported using prochiral (Z)-allylic alcohols. nih.gov These alcohols are converted to their trichloroacetimidate (B1259523) derivatives, which then react with carboxylic acids in the presence of a chiral palladium(II) catalyst to yield enantioenriched allylic esters with high branched-to-linear ratios. nih.gov This method provides a pathway to chiral butenoate structures.
Another innovative approach avoids the use of allyl alcohol altogether. A novel two-step procedure has been developed for synthesizing allyl esters of fatty acids using glycerol (B35011) as a starting material. nih.gov The methodology involves reacting glycerol with a fatty acid and chlorotrimethylsilane (B32843), followed by a tandem Finkelstein rearrangement-elimination reaction to produce the allyl ester. nih.gov While demonstrated for fatty acids, this principle of generating the allyl group from a more accessible precursor represents a green and potentially adaptable strategy for other carboxylic acids.
Furthermore, research into novel C-acylation and cyclization reactions of functionalized butenoates continues to provide new pathways. For instance, methods using N-hydroxybenzotriazole esters of α-hydroxy acids have been developed to synthesize functionalized γ-hydroxy-α,β-butenoates, which can be precursors to various heterocyclic systems. researchgate.net These advanced methodologies expand the toolbox available to synthetic chemists for accessing complex molecules derived from butenoate scaffolds.
Mechanistic Investigations of Chemical Transformations Involving Allyl 3 Acetoxy but 2 Enoate
Mechanistic Pathways of Oxidation Reactions
The oxidation of allyl 3-(acetoxy)but-2-enoate involves complex mechanistic pathways, primarily targeting the allylic C-H bonds and the carbon-carbon double bond. While specific studies on this exact molecule are limited, the general mechanisms of allylic oxidation of olefins to form enones are well-established and provide a framework for understanding its transformations. thieme-connect.com These reactions are valuable for converting simple precursors into more complex, value-added products. thieme-connect.com
Key mechanistic features often involve:
Radical Intermediates : Oxidation can be initiated by radical abstractors, such as hydroxyl (OH), chlorine (Cl), and nitrate (B79036) (NO₃) radicals. nih.gov In analogous compounds like allyl acetate (B1210297), the reaction proceeds via the formation of a resonance-stabilized allyl radical. nih.govresearchgate.net Subsequent reaction with oxygen leads to peroxy radicals, which can then undergo further transformations to yield carbonyl compounds. bohrium.comresearchgate.net
Metal-Based Oxidation : A variety of metal-based reagents, including those of chromium, copper, selenium, and palladium, can catalyze allylic oxidations. thieme-connect.com For instance, chromium(VI) reagents are known to oxidize allylic positions to enones. The regioselectivity of these reactions can be influenced by stereoelectronic factors and the specific reagent used. thieme-connect.com
Addition-Elimination Pathways : In gas-phase oxidations, oxidants like ozone (O₃) or hydroxyl radicals can add across the double bond. nih.gov For allyl acetate, this leads to the formation of primary ozonides or hydroxyl-adduct radicals. nih.gov These intermediates can then fragment or rearrange, leading to a variety of carbonyl products, such as 2-oxoethyl acetate. nih.gov Theoretical studies on the oxidation of the allyl radical with atomic and molecular oxygen show that the primary products include acrolein and formaldehyde, formed through an O-addition/H-elimination or C-C bond scission mechanism. researchgate.net
A study on the gas-phase oxidation of the structurally related allyl acetate with various atmospheric oxidants provides insight into potential pathways. nih.gov The reaction kinetics and products were investigated, revealing that the main products are carbonyl compounds. nih.gov
Table 1: Rate Constants for Gas-Phase Oxidation of Allyl Acetate at 298 K nih.gov
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| O₃ | (1.8 ± 0.3) × 10⁻¹⁸ |
| OH | (3.1 ± 0.7) × 10⁻¹¹ |
| Cl | (2.5 ± 0.5) × 10⁻¹⁰ |
| NO₃ | (1.1 ± 0.4) × 10⁻¹⁴ |
Detailed Mechanistic Studies of Esterification and Transesterification
Esterification and transesterification are fundamental reactions for modifying the ester functionalities within this compound. These processes can be catalyzed by either acids or bases, each following a distinct mechanistic pathway. masterorganicchemistry.com
Base-Catalyzed Transesterification: The base-catalyzed mechanism involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester. This proceeds through a two-step addition-elimination sequence. masterorganicchemistry.com
Nucleophilic Addition: An alkoxide (RO⁻) attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the original alkoxy group (R'O⁻) as a leaving group.
To drive the reaction toward the desired product, the incoming alcohol is often used as the solvent, ensuring a large excess that favors the forward reaction. masterorganicchemistry.com
Acid-Catalyzed Transesterification (Fischer Esterification): Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group toward nucleophilic attack by a neutral alcohol molecule. The mechanism is often described by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation: The carbonyl oxygen is protonated by the acid catalyst.
Addition: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Deprotonation/Protonation: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, turning it into a good leaving group (water).
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl, eliminating a molecule of water.
Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and yield the final product.
Enzyme-catalyzed transesterification, particularly using lipases, has also been explored for the kinetic resolution of related allyl alcohols, where the choice of acyl donor (e.g., vinyl acetate vs. isopropenyl acetate) can significantly affect reaction rates and enantioselectivity. mdpi.com
Elucidation of Nucleophilic Substitution Mechanisms at the Allylic Position
The allylic position of this compound is susceptible to nucleophilic substitution through several mechanistic pathways, owing to the stabilizing effect of the adjacent double bond. researchgate.netwikipedia.org These reactions can proceed via Sₙ1, Sₙ2, and their allylic-rearranged counterparts, Sₙ1' and Sₙ2'. researchgate.net
Sₙ2 Mechanism: In a direct substitution, a nucleophile attacks the α-carbon, displacing the leaving group in a single concerted step. dalalinstitute.com This bimolecular process leads to an inversion of configuration if the carbon is a stereocenter. dalalinstitute.com Allylic substrates often react faster than their saturated analogs in Sₙ2 reactions. researchgate.net
Sₙ1 Mechanism: This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate after the leaving group departs. researchgate.netsiue.edu The nucleophile can then attack either end of the delocalized cation (at the α- or γ-position), leading to a mixture of direct (Sₙ1) and rearranged (Sₙ1') products. wikipedia.org
Sₙ2' Mechanism: This is a concerted mechanism where the nucleophile attacks the γ-carbon of the double bond, while the π-electrons shift and the leaving group is ejected from the α-carbon. wikipedia.org This pathway is favored when there is significant steric hindrance at the α-carbon, preventing a direct Sₙ2 attack. wikipedia.orgdalalinstitute.com
Sₙ1' Mechanism: This mechanism is analogous to the Sₙ1 pathway but results in the rearranged product, where the nucleophile has added to the γ-position after formation of the allylic carbocation. dalalinstitute.com
The choice between these pathways is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent conditions. researchgate.netsiue.edu For example, highly ionizing solvents favor Sₙ1/Sₙ1' pathways, while strong nucleophiles and less hindered substrates favor Sₙ2/Sₙ2' reactions. researchgate.netsiue.edu Palladium-catalyzed allylic substitution is a versatile method, though it often favors the formation of linear products. libretexts.org
Analysis of Cycloaddition and Annulation Mechanisms
Staudinger Synthesis and Related [2+2] Cycloadditions
The Staudinger synthesis is a [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam. organic-chemistry.orgwikipedia.org The classical mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. organic-chemistry.org This intermediate then undergoes conrotatory ring closure to yield the β-lactam product. The stereochemistry of the final product (cis vs. trans) is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.org
While this compound itself does not directly participate as a ketene or imine, its derivatives could be envisioned in related [2+2] cycloadditions. For example, an alkene moiety, like the one present in the allyl group, could potentially undergo a [2+2] cycloaddition with a ketene, although this is often a photochemically driven process. Enantioselective variants of the Staudinger reaction have been developed using chiral nucleophilic catalysts. organic-chemistry.orgnih.gov Furthermore, modern approaches allow for three-component reactions where ketenes are generated in situ from diazoketones, reacting with pre-formed imines. chemistryviews.org Allenoates have also been utilized in enantioselective [2+2] cycloadditions with alkenes, proceeding through a concerted mechanism. nih.gov
Diels-Alder and other Pericyclic Reactions
The Diels-Alder reaction is a thermally allowed [4+2] cycloaddition that forms a six-membered ring. wikipedia.orglibretexts.org It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.org this compound possesses two potential dienophile sites: the double bond in the butenoate moiety and the double bond in the allyl group.
The reactivity of these dienophiles in a Diels-Alder reaction is governed by electronic factors. The reaction proceeds fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.orgyoutube.com The butenoate double bond is activated by the adjacent ester and acetoxy groups, making it a potentially effective dienophile. The reaction mechanism is concerted, meaning all bond-breaking and bond-forming occur in a single step through a cyclic transition state. libretexts.orgyoutube.com
Table 2: Key Features of the Diels-Alder Reaction Mechanism
| Feature | Description |
|---|---|
| Reaction Type | [4+2] Cycloaddition, a type of pericyclic reaction. wikipedia.orglibretexts.org |
| Mechanism | Concerted, single-step process with a cyclic transition state. libretexts.orgyoutube.com |
| Stereospecificity | The stereochemistry of the dienophile is retained in the product. youtube.com |
| Regioselectivity | Governed by the electronic nature and position of substituents on the diene and dienophile. |
| Conformational Requirement | The diene must be able to adopt an s-cis conformation to react. wikipedia.orglibretexts.org |
Other pericyclic reactions, such as ene reactions or sigmatropic rearrangements (e.g., Claisen rearrangement involving the allyl vinyl ether tautomer), could also be mechanistic possibilities under appropriate thermal or catalytic conditions. libretexts.org
Investigation of Sigmatropic Rearrangements and Related Allylic Transformations
This compound, which can be viewed as an allyl enol ester, is structurally primed for libretexts.orglibretexts.org-sigmatropic rearrangements, most notably the Claisen rearrangement. This type of reaction is a concerted, pericyclic process that involves the reorganization of six electrons through a cyclic transition state, resulting in the formation of a new carbon-carbon bond. libretexts.orgwikipedia.org
The classic Claisen rearrangement of an allyl vinyl ether proceeds thermally to yield a γ,δ-unsaturated carbonyl compound. organic-chemistry.org For this compound, the transformation would involve the migration of the allyl group from the oxygen atom to the α-carbon of the enoate moiety. The reaction is understood to proceed intramolecularly through a highly ordered, chair-like six-membered transition state, which accounts for the high stereospecificity often observed. wikipedia.orgorganic-chemistry.org The stereochemistry of the product is thus directly related to the geometry of the starting material's double bonds. While a boat-like transition state is possible, it is generally higher in energy. organic-chemistry.org
A key variant relevant to this substrate is the Ireland-Claisen rearrangement . This modification involves treating an allylic ester with a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate, which is then trapped with a silylating agent like chlorotrimethylsilane (B32843) to form a silyl (B83357) ketene acetal (B89532). libretexts.orgwikipedia.org This intermediate then undergoes the libretexts.orglibretexts.org-sigmatropic rearrangement, often at much lower temperatures than the thermal equivalent. The geometry of the intermediate silyl ketene acetal dictates the stereochemical outcome of the reaction, with (E)- and (Z)-acetals leading to anti and syn products, respectively. wikipedia.org
The general mechanism for a thermal Claisen rearrangement applicable to this compound is illustrated below:
Figure 1: Proposed libretexts.orglibretexts.org-Sigmatropic Rearrangement of this compoundLewis acids such as aluminum, boron, or titanium compounds have also been shown to catalyze Claisen rearrangements by coordinating to the oxygen atom, thereby lowering the activation energy of the reaction. byjus.comwikipedia.org This allows the rearrangement to proceed at significantly lower temperatures compared to the uncatalyzed thermal process. organic-chemistry.org
Reactivity Patterns and Synthetic Transformations
Reactions at the Carbon-Carbon Double Bond of the But-2-enoate Moiety
The double bond in the but-2-enoate portion of the molecule is electron-rich due to the presence of the adjacent acetoxy group, which can donate electron density through resonance. This electronic nature, akin to an enol acetate (B1210297), governs its reactivity towards various reagents.
The electron-rich double bond of the enol acetate system is susceptible to attack by electrophiles. Halogenation, for instance, is expected to proceed via a mechanism similar to that of other electron-rich alkenes. The reaction is initiated by the attack of the double bond on the halogen (e.g., Br₂), leading to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the counter-ion or solvent would open the ring to yield the di-halogenated product. chemistrysteps.com
The acid-catalyzed halogenation mechanism begins with the tautomerization of the carbonyl to its enol form, which is the nucleophilic species that reacts with the halogen. chemistrysteps.com This process results in the substitution of a hydrogen atom with a halogen on the α-carbon. chemistrysteps.com
Mechanism of Acid-Catalyzed Halogenation:
Protonation of the carbonyl oxygen enhances the acidity of the α-hydrogen.
Deprotonation forms an enol intermediate.
The electron-rich double bond of the enol attacks the electrophilic halogen (e.g., Br₂). libretexts.orgmasterorganicchemistry.com
Deprotonation of the resulting intermediate yields the α-halogenated product. libretexts.org
Under basic conditions, halogenation proceeds through an enolate intermediate. However, this method can be difficult to control, often leading to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. chemistrysteps.com
The but-2-enoate double bond can participate as a 2π component in various cycloaddition reactions.
Diels-Alder Reaction ([4+2] Cycloaddition): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) ring. wikipedia.org The but-2-enoate moiety in Allyl 3-(acetoxy)but-2-enoate can function as a dienophile. wikipedia.orgchemistrysteps.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups; the conjugated ester group in the but-2-enoate system provides this activation. chemistrysteps.com The reaction proceeds in a concerted fashion, and its stereochemistry is highly controlled. vanderbilt.edu For example, a dienophile with cis substituents will result in a product where those substituents are cis on the newly formed ring. vanderbilt.edu
| Diene | Dienophile | Conditions | Product Type |
| 1,3-Butadiene | This compound | Thermal | Substituted Cyclohexene |
| Cyclopentadiene | This compound | Thermal | Bicyclic Adduct |
| Danishefsky's diene | This compound | Lewis Acid Catalysis | Functionalized Cyclohexenone |
Table 1: Representative Diels-Alder Reactions with the But-2-enoate Moiety as the Dienophile.
Other Cycloadditions: The double bond may also participate in [3+2] and [2+2] cycloadditions. For instance, in [3+2] cycloadditions, it can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. Photochemical [2+2] cycloadditions with other alkenes could yield cyclobutane (B1203170) derivatives, a common reaction for α,β-unsaturated carbonyl compounds.
Catalytic Hydrogenation: The carbon-carbon double bond of the but-2-enoate moiety can be readily reduced by catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction results in the saturation of the double bond to yield Allyl 3-(acetoxy)butanoate. Asymmetric hydrogenation of enol acetates using chiral ruthenium-phosphine complexes, such as Ru-TunaPhos, has been shown to produce chiral acetates with high enantioselectivity. acs.orgresearchgate.net
| Substrate Type | Catalyst | Conditions | Product | Enantiomeric Excess (ee) |
| Enol Acetate | [NH₂Me₂][{RuCl((S)-C2-TunaPhos)}₂(μ-Cl)₃] | H₂ (3 atm), EtOH, rt | Chiral Acetate | up to 99% |
| Enol Acetate | Rh-phosphine complexes | H₂, various solvents | Chiral Acetate | Good to excellent |
Table 2: Examples of Catalytic Asymmetric Hydrogenation of Enol Acetates. acs.org
Epoxidation: Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide (oxirane) ring. visualizeorgchem.com Given the electron-rich nature of the enol acetate double bond, it is reactive towards electrophilic oxidizing agents like peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.comlibretexts.org The reaction is a concerted, stereospecific syn-addition, where the stereochemistry of the starting alkene determines the stereochemistry of the epoxide product. chemistrysteps.comleah4sci.com More substituted, electron-rich alkenes generally undergo epoxidation faster than less substituted ones. libretexts.org
Reactivity of the Allyl Moiety
The allyl group is a cornerstone of modern synthetic chemistry, primarily due to its ability to participate in a wide array of transition metal-catalyzed reactions. The acetate functions as an excellent leaving group in these transformations.
The most prominent reaction of the allyl group is the palladium-catalyzed nucleophilic substitution, commonly known as the Tsuji-Trost reaction. wikipedia.org This reaction involves the substitution of the allylic leaving group (acetate) with a nucleophile. organic-chemistry.org
The catalytic cycle begins with the coordination of the palladium(0) catalyst to the allyl double bond, followed by oxidative addition. wikipedia.org This step expels the acetate leaving group and forms a η³-π-allylpalladium(II) complex. organic-chemistry.org A nucleophile then attacks this complex, typically at one of the terminal carbons, to form the new C-Nu bond and regenerate the palladium(0) catalyst. wikipedia.org
A wide variety of nucleophiles can be employed, including "soft" nucleophiles (from pronucleophiles with pKa < 25) like malonates, enolates, amines, and phenols, as well as "hard" nucleophiles (pKa > 25). organic-chemistry.orgnih.govacs.org The mode of attack depends on the nucleophile's nature: soft nucleophiles typically attack the allyl moiety directly, while hard nucleophiles may first attack the metal center. organic-chemistry.orgnrochemistry.com
| Nucleophile (Nu-H) | Catalyst System | Base | Product Type |
| Dimethyl malonate | Pd(PPh₃)₄ | NaH | C-Allylation |
| Morpholine | [Pd(allyl)Cl]₂ / PPh₃ | Et₃N | N-Allylation |
| Phenol | Pd(OAc)₂ / dppe | K₂CO₃ | O-Allylation |
| Nitromethane | Pd₂(dba)₃ / dppf | Cs₂CO₃ | C-Allylation |
Table 3: Common Nucleophiles in the Tsuji-Trost Reaction with Allylic Acetates.
The allyl acetate moiety is an excellent electrophile for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Heck Reaction: In the Heck (or Mizoroki-Heck) reaction, an unsaturated halide couples with an alkene. wikipedia.org Allyl acetates can serve as the alkene partner. The mechanism involves oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst, followed by coordination and migratory insertion of the allyl double bond. thieme-connect.com The final step can proceed via either β-hydride or β-acetoxy elimination to yield the substituted product. thieme-connect.com The choice between these pathways can be influenced by ligands and reaction conditions. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the allylic electrophile with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. organic-chemistry.orgresearchgate.net It is a powerful method for forming C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds. The reaction of allylic acetates with arylboronic acids provides a direct route to allylarenes. The catalytic cycle involves oxidative addition of the allyl acetate to Pd(0), transmetalation from the activated boronic acid, and reductive elimination. organic-chemistry.org
| Coupling Partner | Catalyst System | Base | Product Type |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Allylbenzene |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Diene |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | CsF | 4-Allylanisole |
Table 4: Representative Suzuki-Miyaura Coupling Reactions with Allylic Acetates.
Stille Coupling: The Stille reaction involves the coupling of the allyl acetate with an organotin reagent (organostannane). wikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgacs.org The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation from tin to palladium, and reductive elimination. organic-chemistry.org The coupling of allylic acetates with aryl- and vinylstannanes has been shown to proceed with high yields and stereospecificity. acs.org
Advanced Spectroscopic and Analytical Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopy for Structural Connectivity and Isomeric Purity
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons, which is crucial for establishing the molecule's structural framework. For Allyl 3-(acetoxy)but-2-enoate, the spectrum is expected to show signals corresponding to the allyl, acetoxy, and butenoate moieties. compoundchem.comoregonstate.edulibretexts.orgpressbooks.pub The integration of these signals would confirm the proton count in each part of the molecule.
The isomeric purity, specifically the configuration around the C2=C3 double bond, can be assessed by ¹H NMR. The IUPAC name indicates the (Z)-isomer. The chemical shift of the vinylic proton at C2 and any potential long-range coupling constants with the methyl protons at C4 would help confirm this stereochemistry.
Predicted ¹H NMR Chemical Shifts:
Allyl Group : The protons of the allyl group are expected to produce a characteristic set of signals: a doublet for the -OCH₂- protons around 4.6 ppm, a multiplet for the internal -CH= proton near 5.9 ppm, and two distinct signals for the terminal =CH₂ protons between 5.2 and 5.4 ppm.
But-2-enoate Group : The vinylic proton at the C2 position is predicted to appear as a singlet or a narrow quartet around 5.7 ppm. The methyl protons attached to the double bond at C4 would likely resonate as a singlet or a narrow doublet near 2.2 ppm.
Acetoxy Group : The three equivalent protons of the acetyl methyl group are expected to produce a sharp singlet around 2.1 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Acetoxy CH₃ | ~2.1 | Singlet (s) |
| Butenoate C4-CH₃ | ~2.2 | Singlet (s) or Doublet (d) |
| Allyl -OCH₂- | ~4.6 | Doublet (d) |
| Butenoate C2-H | ~5.7 | Singlet (s) or Quartet (q) |
| Allyl =CH₂ (terminal) | ~5.2 - 5.4 | Multiplet (m) or Doublet of Doublets (dd) |
| Allyl -CH= (internal) | ~5.9 | Multiplet (m) |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. compoundchem.comlibretexts.orgpressbooks.pubopenstax.orglibretexts.org In a broadband-decoupled spectrum, each unique carbon atom typically gives rise to a single peak, allowing for a direct count of non-equivalent carbons. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. pressbooks.pubopenstax.org Carbons involved in double bonds (sp²) and those bonded to electronegative oxygen atoms (e.g., in esters) appear at lower fields (higher ppm values). libretexts.org The two ester carbonyl carbons are expected to be the most downfield signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetoxy CH₃ | ~21 |
| Butenoate C4-CH₃ | ~20 |
| Allyl -OCH₂- | ~65 |
| Butenoate C2 | ~116 |
| Allyl =CH₂ (terminal) | ~118 |
| Allyl -CH= (internal) | ~132 |
| Butenoate C3 | ~142 |
| Butenoate C1 (C=O) | ~166 |
| Acetoxy (C=O) | ~169 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure. researchgate.netscispace.comsdsu.educolumbia.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons within the allyl group (-OCH₂-CH=CH₂).
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netcolumbia.eduresearchgate.net HMBC is particularly powerful for connecting different parts of the molecule. Key correlations would be expected between the allyl -OCH₂- protons and the butenoate carbonyl carbon (C1), and between the acetoxy methyl protons and the acetoxy carbonyl carbon as well as the C3 of the butenoate backbone. These correlations would confirm the connectivity of the ester and enol-acetate groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. orgchemboulder.comlibretexts.orglibretexts.orgvscht.czpressbooks.pub The spectrum of this compound is expected to be dominated by absorptions characteristic of its ester and alkene functionalities.
The most prominent features would be the strong C=O stretching bands of the two ester groups. The α,β-unsaturated ester (butenoate) and the enol ester (acetoxy) are expected to absorb at slightly different frequencies, typically in the 1715-1780 cm⁻¹ range. orgchemboulder.com Additionally, C=C stretching vibrations for the two different alkene bonds would appear in the 1640-1680 cm⁻¹ region. vscht.cz
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkene (=C-H) | Stretch | 3020 - 3100 | Medium |
| Alkane (C-H) | Stretch | 2850 - 3000 | Medium |
| Enol Ester (C=O) | Stretch | ~1760 - 1780 | Strong |
| α,β-Unsaturated Ester (C=O) | Stretch | ~1715 - 1730 | Strong |
| Alkene (C=C) | Stretch | 1640 - 1680 | Medium-Weak |
| Ester (C-O) | Stretch | 1000 - 1300 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.govmiamioh.edulibretexts.orgyoutube.comwikipedia.org For this compound (C₉H₁₂O₄), the calculated monoisotopic mass is 184.0736 Da. HRMS would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgwikipedia.org Common fragmentation pathways for esters include cleavage next to the carbonyl group. libretexts.org For this molecule, characteristic fragments would likely arise from the loss of the allyl radical (•C₃H₅) or the acetoxy group.
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | [C₉H₁₂O₄]⁺ | 184.0736 |
| [M+H]⁺ | [C₉H₁₃O₄]⁺ | 185.0808 |
| [M+Na]⁺ | [C₉H₁₂O₄Na]⁺ | 207.0628 |
| [M-C₃H₅]⁺ (Loss of allyl) | [C₆H₇O₄]⁺ | 143.0344 |
| [M-CH₃CO]⁺ (Loss of acetyl) | [C₇H₉O₃]⁺ | 141.0552 |
X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives or related compounds)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. excillum.comnih.govnih.govwikipedia.org This technique requires a single, well-ordered crystal. nih.gov By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to generate a precise 3D model of the electron density, revealing exact bond lengths, bond angles, and stereochemistry. wikipedia.org
While this compound is likely a liquid at room temperature, it might be possible to crystallize it at low temperatures or to prepare a crystalline derivative. If a suitable crystal could be obtained, X-ray crystallography would provide unambiguous confirmation of its structure, including the (Z)-geometry of the double bond and the conformational preferences of the allyl and acetoxy groups in the solid state. This technique remains the gold standard for absolute structure determination. nih.gov
Advanced Chromatographic Techniques for Purity and Separation (e.g., GC-MS, HPLC)
The comprehensive characterization of "this compound," a compound of interest in various research fields, necessitates the use of advanced analytical methodologies to ensure its purity and to separate it from potential impurities or related substances. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two powerful and complementary techniques widely employed for the analysis of volatile and non-volatile organic compounds, respectively. While specific, publicly available research detailing the chromatographic analysis of "this compound" is limited, scientifically sound methodologies can be proposed based on the analysis of structurally analogous compounds, such as other allyl esters, acetoxy derivatives, and butenoate esters.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like "this compound". This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. The principle of GC-MS involves vaporizing the sample, separating its components on a chromatographic column, and then detecting and identifying the individual components based on their mass-to-charge ratio.
Methodology and Hypothetical Research Findings:
A typical GC-MS analysis of "this compound" would involve injecting a dilute solution of the compound into a heated injection port, where it is vaporized. The gaseous analytes are then carried by an inert carrier gas, such as helium, through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile gas phase. The temperature of the column is programmed to increase over time to facilitate the elution of compounds with different boiling points.
For "this compound," a non-polar or medium-polarity column would likely provide the best separation from potential impurities, which might include starting materials like allyl alcohol or by-products from the esterification process. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by a mass analyzer, and a mass spectrum is produced, which serves as a molecular fingerprint for identification.
While no specific experimental data for "this compound" is available, a plausible set of GC-MS parameters, based on the analysis of similar volatile esters, is presented in the interactive data table below.
Interactive Data Table: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value | Rationale |
| GC System | Agilent 7890B or equivalent | A widely used and reliable gas chromatograph. |
| Mass Spectrometer | Agilent 5977A or equivalent | A standard single quadrupole mass spectrometer suitable for routine analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common, non-polar column providing good separation for a wide range of volatile compounds. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | A typical flow rate for this column dimension. |
| Injection Volume | 1 µL | A standard injection volume to avoid column overloading. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature gradient to separate compounds with a range of boiling points. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | A standard temperature for electron impact ionization. |
| Ionization Mode | Electron Impact (EI) | A common and robust ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | 40-400 m/z | A mass range that would encompass the molecular ion and key fragments of the target compound. |
High-Performance Liquid Chromatography (HPLC) Analysis
For the analysis of less volatile impurities or for preparative scale purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC separates components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. Detection is typically achieved using a UV-Vis detector, as the double bond in the butenoate moiety of "this compound" is expected to have a UV absorbance.
Methodology and Hypothetical Research Findings:
In a reversed-phase HPLC (RP-HPLC) setup, which is the most common mode of HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. For "this compound," a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of compounds with varying polarities.
This technique would be particularly useful for separating "this compound" from more polar impurities, such as unreacted carboxylic acids, or less polar by-products. The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.
Based on established methods for the analysis of short-chain carboxylate esters and other unsaturated esters, a hypothetical set of HPLC conditions for "this compound" is detailed in the interactive data table below.
Interactive Data Table: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A versatile and widely used HPLC system. |
| Detector | Diode Array Detector (DAD) | Allows for the monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | A standard reversed-phase column with good resolving power for a broad range of organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase, with formic acid to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier to elute non-polar compounds. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution to separate compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A stable temperature to ensure reproducible retention times. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Detection Wavelength | 210 nm | A wavelength where the carbon-carbon double bond in the butenoate structure is expected to absorb UV light. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful lens through which to examine the electronic structure and reactivity of molecules like Allyl 3-(acetoxy)but-2-enoate. DFT calculations can elucidate a variety of molecular properties that are critical for understanding its chemical behavior.
For analogous α,β-unsaturated esters, DFT has been employed to study their reactivity in reactions such as epoxidations. researchgate.net These studies often involve analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to predict the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, DFT could be used to map the electron density distribution, identifying electron-rich and electron-deficient regions, and thereby predicting its reactivity towards various reagents.
Furthermore, DFT calculations are instrumental in determining various molecular descriptors that quantify reactivity. These can include electrostatic potential maps, which visualize the charge distribution and are crucial for understanding intermolecular interactions. For other allyl compounds, DFT has been used to calculate thermodynamic and global descriptors of chemical activity, such as ionization potential, electron affinity, and chemical hardness, providing a comprehensive picture of their reactivity. rsc.org
Illustrative Data Table of DFT-Calculable Properties for Reactivity Analysis:
| Property | Description | Predicted Insight for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
| Electron Density | Distribution of electrons within the molecule | Highlights nucleophilic and electrophilic sites, predicting regioselectivity in reactions. |
| Electrostatic Potential | The potential energy of a positive test charge at a given point in space | Visualizes charge distribution and helps predict non-covalent interactions and reaction pathways. |
| Global Reactivity Descriptors | Ionization Potential, Electron Affinity, Electronegativity, Hardness, Softness | Quantitatively describe the molecule's overall reactivity and stability. |
Transition State Modeling and Reaction Pathway Prediction
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Transition state modeling is a computational technique used to identify the high-energy transition state structures that connect reactants to products. By calculating the energy of these transition states, chemists can predict the activation energy of a reaction and, consequently, its rate.
For reactions involving allyl compounds, such as allyl-allyl couplings and allylic oxidations, computational modeling has been essential in elucidating the reaction mechanisms and stereoselectivities. researchgate.netresearchgate.net For instance, in the context of this compound, transition state modeling could be applied to predict the outcomes of various synthetic transformations. One could investigate the mechanism of its synthesis or its subsequent reactions, such as additions to the double bond or reactions at the ester group.
The Zimmerman-Traxler model for aldol (B89426) reactions, which has been computationally modeled, provides a classic example of how transition state analysis can predict stereochemical outcomes in reactions involving enolates, which have structural similarities to the enoate portion of this compound. harvard.edu By modeling different possible transition state geometries, it is possible to determine which reaction pathway is energetically favored, thus predicting the major product. wordpress.com
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical properties and biological activity. This compound is a flexible molecule with several rotatable single bonds, leading to a multitude of possible conformations. Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energy barriers between them. ijpsr.com
Computational methods like molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space. nih.govacs.orgresearchgate.net For flexible ester molecules, these studies have revealed the presence of multiple low-energy conformations and have helped to rationalize their observed spectroscopic properties. nih.govacs.org
Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. mdpi.com An MD simulation of this compound would involve calculating the forces on each atom and then using the laws of motion to predict their movements over a period of time. This can reveal how the molecule flexes and changes shape, providing insights into its dynamic behavior in different environments, such as in solution. nih.govacs.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can be a powerful tool for predicting the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.
Illustrative Table of Predicted vs. Experimental Spectroscopic Data (Hypothetical for this compound):
| Spectroscopic Technique | Predicted Parameter | Hypothetical Experimental Value |
| ¹H NMR | Chemical Shift (ppm) for allylic protons | ~5.9 (m), ~5.3 (d), ~5.2 (d) |
| ¹³C NMR | Chemical Shift (ppm) for carbonyl carbon | ~165 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) for C=O stretch | ~1750 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) for C=C stretch | ~1650 |
Quantitative Structure-Activity Relationship (QSAR) Studies (if relevant to its application as a synthetic intermediate)
Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govijnrd.orgwikipedia.org If this compound were part of a series of compounds being evaluated as a synthetic intermediate for a particular application, QSAR could be a valuable tool. chemmethod.com
For example, if a series of related allyl esters were synthesized and their yields or reaction rates in a subsequent transformation were measured, a QSAR model could be developed. This model would use calculated molecular descriptors (such as steric, electronic, and hydrophobic parameters) to predict the performance of new, unsynthesized analogues. nih.gov This predictive capability can help to guide the design of new synthetic intermediates with improved properties, saving time and resources in the laboratory. While no specific QSAR studies involving this compound were found, the methodology is broadly applicable to the optimization of synthetic intermediates. chemmethod.com
Applications of Allyl 3 Acetoxy but 2 Enoate in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Organic Molecules
The strategic combination of functional groups within Allyl 3-(acetoxy)but-2-enoate makes it a valuable synthon for constructing intricate molecular architectures. As a derivative of allyl acetoacetate (B1235776), it partakes in reactions that are crucial for the synthesis of complex structures. Allyl acetoacetate is utilized in the synthesis of β-dicarbonyl compounds through various condensation reactions, which are fundamental in organic synthesis. This reactivity allows for its incorporation into the total synthesis of natural products, including complex alkaloids and terpenes, by enabling the formation of diverse and essential structural motifs. The presence of the allyl group provides a handle for further modifications through reactions such as cross-coupling, metathesis, or intramolecular cyclizations, thereby expanding its utility in building complex molecular frameworks.
Precursor for the Synthesis of Diverse Ester and Carbonyl Compounds
This compound is a potent precursor for a wide range of ester and carbonyl compounds, primarily through reactions centered on its β-ketoester core functionality. The classic acetoacetic ester synthesis provides a powerful method for converting alkyl halides into methyl ketones. libretexts.orglibretexts.org This sequence involves the deprotonation of the acidic α-hydrogen (between the two carbonyl-like groups) to form an enolate, followed by alkylation with an alkyl halide. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis and decarboxylation yield a substituted methyl ketone. libretexts.org This process effectively adds a three-carbon ketone unit to an alkyl group. libretexts.org
The versatility of this synthesis is demonstrated by its applicability with various alkyl halides, leading to a diverse array of ketone products.
| Alkyl Halide (RX) | Intermediate Alkylated Ester | Final Methyl Ketone Product |
|---|---|---|
| Bromoethane (CH₃CH₂Br) | Allyl 2-acetylpent-4-enoate | Pentan-2-one |
| 1-Bromobutane (CH₃(CH₂)₃Br) | Allyl 2-acetylhept-4-enoate | Heptan-2-one |
| Benzyl Bromide (C₆H₅CH₂Br) | Allyl 2-acetyl-3-phenylprop-4-enoate | 1-Phenylpropan-2-one |
Furthermore, the ester group itself can undergo transesterification reactions, allowing for the synthesis of other esters by reacting with different alcohols in the presence of a catalyst. google.com
Utility in the Construction of Heterocyclic Systems
The functional groups within this compound provide the potential for its use in synthesizing heterocyclic compounds. The allyl group is a particularly useful component for participating in cyclization reactions. For instance, palladium-catalyzed cycloaddition reactions are a known method for forming five-membered rings. researchgate.net Allylic compounds can be employed in formal [2+2+1] or [3+2] cycloadditions to construct various heterocyclic frameworks. researchgate.netacs.org
While direct cyclization examples involving this compound are not extensively documented, its structure is amenable to intramolecular reactions. For example, if the molecule were appended to a diene system, the allyl group could act as the dienophile in an intramolecular Diels-Alder reaction to form complex bicyclic systems. chim.it The dicarbonyl functionality can also be a precursor to heterocycles like pyrazoles or isoxazoles by condensation with hydrazine (B178648) or hydroxylamine, respectively.
Development of Novel Reagents and Ligands in Catalysis
The β-dicarbonyl nature of the core structure allows this compound and its parent compound, allyl acetoacetate, to function as ligands in coordination chemistry. The oxygen atoms can chelate to a metal center, forming stable metal complexes that can be utilized in catalysis. These complexes can find applications in various catalytic processes, including asymmetric synthesis where the ligand framework influences the stereochemical outcome of the reaction.
Moreover, the compound itself can serve as a substrate in the development of new catalytic methods. The allyl group is particularly reactive in transition metal catalysis, participating in reactions like allylic alkylation, which is a powerful tool for carbon-carbon bond formation. The ability of allylboron species, derived from allylic compounds, to engage in a range of reactions, including asymmetric catalysis and cross-coupling, highlights the potential for developing novel reagents from this class of molecules. acs.org
Contributions to Green Chemistry Methodologies
The use of multifunctional building blocks like this compound aligns with the principles of green chemistry by promoting synthesis efficiency. Incorporating multiple functionalities into a single reagent can reduce the number of synthetic steps required to build a target molecule, thereby minimizing waste and improving atom economy.
Methodologies for the synthesis and application of allyl compounds are increasingly focused on sustainability. Green methods for preparing allyl ethers, for example, include the use of phase transfer catalysts (PTC) to enable reactions under mild conditions with high yield and selectivity, or employing solvent-free reaction conditions to reduce environmental impact. mdpi.com Such principles can be applied to the reactions of this compound. Additionally, the allyl group is amenable to "click chemistry" reactions, such as thiol-ene additions, which are known for their high efficiency and environmentally benign conditions. mdpi.com The development of artificial synthetic pathways using cell-free multi-enzyme catalysis represents another frontier in green chemistry where such versatile compounds could be utilized. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
